4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one” belongs to a family of compounds known as [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells . Another derivative of this family was found to moderately inhibit LSD1 activity, as well as increase the expression of H3K4me2 at the cellular level .
Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones is characterized by a triazole ring fused with a pyrimidine ring . The specific molecular structure of “this compound” is not provided in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds with similar structural features, including triazole and pyrimidine derivatives, have been synthesized and evaluated for various biological activities. For example, a study focused on synthesizing and testing the antimicrobial activities of new 1,2,4-triazole derivatives. These compounds showed good to moderate activities against test microorganisms, indicating the potential of such structures in developing antimicrobial agents (Bektaş et al., 2007).
Antihypertensive and Antagonist Activities
Another research effort synthesized 1,2,4-triazolopyrimidines as potential antihypertensive agents, demonstrating the pharmaceutical relevance of triazolopyrimidines in targeting cardiovascular diseases (Bayomi et al., 1999). Additionally, bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity, highlighting the potential use of similar compounds in neuroscience research (Watanabe et al., 1992).
Anti-inflammatory and Analgesic Agents
Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds has shown promising anti-inflammatory and analgesic activities. This work underscores the exploration of such chemical frameworks for potential therapeutic applications (Abu‐Hashem et al., 2020).
Antibacterial Agents
Piperazinyl oxazolidinone derivatives, including those containing heteroaromatic rings, have been investigated for their antibacterial properties, especially against gram-positive organisms. Such studies contribute to the ongoing search for new antibiotics in the face of rising antibiotic resistance (Tucker et al., 1998).
Wirkmechanismus
Target of action
The compound “4-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-1-phenylpyrrolidin-2-one” contains a triazolo[4,5-d]pyrimidine scaffold . Compounds with this scaffold are known to have a wide range of biological activities and can interact with various targets .
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. Generally, compounds with a triazole ring can form hydrogen bonds and dipole interactions with biological receptors .
Biochemical pathways
The specific biochemical pathways affected by this compound would depend on its exact targets. Compounds with a triazole ring are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned, compounds with a triazole ring can have a wide range of biological activities .
Eigenschaften
IUPAC Name |
4-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N8O3/c1-37-21-9-7-20(8-10-21)34-25-23(29-30-34)24(27-17-28-25)31-11-13-32(14-12-31)26(36)18-15-22(35)33(16-18)19-5-3-2-4-6-19/h2-10,17-18H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNOBUCXVWLSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CC(=O)N(C5)C6=CC=CC=C6)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.